molecular formula C10H7F2NO B11901061 3,6-Difluoro-8-methoxyquinoline

3,6-Difluoro-8-methoxyquinoline

Cat. No.: B11901061
M. Wt: 195.16 g/mol
InChI Key: VKTAOMBVBHYYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-8-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-8-methoxyquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through the reaction of 3,6-difluoroquinoline with methoxy groups under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Difluoro-8-methoxyquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities. Fluorinated quinolines are known to enhance the efficacy of drugs.

    Industry: Utilized in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-8-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine atoms enhances the binding affinity and specificity of the compound to its targets .

Comparison with Similar Compounds

  • 3,7-Difluoro-6-methoxyquinoline
  • 5,8-Difluoroquinoline
  • 6-Methoxyquinoline

Comparison: 3,6-Difluoro-8-methoxyquinoline is unique due to the specific positioning of fluorine and methoxy groups on the quinoline ring. This configuration can influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

3,6-difluoro-8-methoxyquinoline

InChI

InChI=1S/C10H7F2NO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3

InChI Key

VKTAOMBVBHYYSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=C(C=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.